Calcium acetate

Description

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed. |

|---|---|

Numéro CAS |

62-54-4 |

Formule moléculaire |

C2H4CaO2 |

Poids moléculaire |

100.13 g/mol |

Nom IUPAC |

calcium;diacetate |

InChI |

InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

HFNUUHLSQPLBQI-UHFFFAOYSA-N |

SMILES |

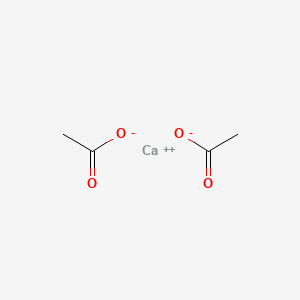

CC(=O)[O-].CC(=O)[O-].[Ca+2] |

SMILES canonique |

CC(=O)O.[Ca] |

Color/Form |

COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |

Densité |

1.50 kg/l 1.5 g/cm³ |

melting_point |

> 160 °C |

Autres numéros CAS |

62-54-4 |

Description physique |

Dry Powder; Pellets or Large Crystals; Liquid; Other Solid Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline] WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |

Numéros CAS associés |

66905-25-7 |

Durée de conservation |

VERY HYGROSCOPIC ... |

Solubilité |

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |

Synonymes |

acetic acid, calcium salt acetic acid, calcium salt (2:1) calcium acetate Phoslo |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Calcium Acetate

This technical guide provides a comprehensive overview of the core chemical and physical properties of calcium acetate. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical and Physical Properties

This compound is the calcium salt of acetic acid.[1][2][3] Its anhydrous form is highly hygroscopic; therefore, the monohydrate is the common form.[1][3][4]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | References |

| IUPAC Name | calcium diacetate | [4][5] |

| Systematic Name | calcium ethanoate | [1][6] |

| Common Names | Acetate of lime, Lime acetate | [1][4][6] |

| CAS Number | 62-54-4 (Anhydrous) | [1][4][5] |

| 5743-26-0 (Monohydrate) | [1][7] | |

| Molecular Formula | C₄H₆CaO₄ or Ca(C₂H₃O₂)₂ | [1][5][8][9] |

| Molecular Weight | 158.17 g/mol (Anhydrous) | [1][5][8] |

| 176.18 g/mol (Monohydrate) | [1][7] |

Physical and Chemical Constants

This section details the key physical and chemical constants of this compound.

| Property | Value | References |

| Appearance | White, hygroscopic, crystalline solid (needles, granules, or powder). | [1][2][4][7] |

| Odor | Odorless to a slight odor of acetic acid. | [1][4][7] |

| Melting Point | Decomposes at > 160 °C (320 °F; 433 K). | [1][4][7] |

| Boiling Point | Decomposes upon heating. | [10] |

| Density | 1.509 g/cm³ | [1][5][10] |

| pH | 6.0 - 9.0 (10% aqueous solution) | [4] |

| 7.6 (0.2M aqueous solution) | [7][11] | |

| Refractive Index | 1.55 | [4][9] |

| Stability | Stable under ordinary conditions of use and storage; very hygroscopic. | [4][7] |

| Decomposition | When heated above 160 °C, it decomposes to form acetone and calcium carbonate.[1][4][7] Upon further heating to decomposition, it emits acrid smoke and fumes.[4][7] |

Solubility Profile

The solubility of this compound in water is inversely related to temperature.

| Solvent | Solubility | Temperature (°C) | References |

| Water | 37.4 g/100 mL | 0 | [1][4][10] |

| 34.7 g/100 mL | 20 | [1][10] | |

| 29.7 g/100 mL | 100 | [1][4][10] | |

| Methanol | Slightly soluble | - | [1][11][12] |

| Ethanol | Insoluble / Practically insoluble | - | [1][6][11][12] |

| Acetone | Insoluble / Practically insoluble | - | [1][6][11][12] |

| Benzene | Insoluble / Practically insoluble | - | [1][6][11][12] |

| Hydrazine | Slightly soluble | - | [1][10] |

Experimental Protocols

This section provides detailed methodologies for determining key physical properties of this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[13][14]

Objective: To determine the temperature range over which the solid this compound sample transitions to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar heated metal block).[15]

-

Glass capillary tubes (thin-walled, sealed at one end).

-

Mortar and pestle.

-

Spatula.

-

High-accuracy thermometer.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample several times to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom. A compact column of 2-4 mm in height is ideal.

-

-

Instrument Setup:

-

Set the starting temperature on the melting point apparatus to about 10-15 °C below the expected melting point of this compound (~160 °C).

-

Allow the heating block to reach and stabilize at the set temperature.

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Begin heating at a controlled ramp rate. For a preliminary, rapid determination, a faster rate can be used. For an accurate measurement, a slow ramp rate of 1-2 °C per minute is recommended as the temperature approaches the melting point.[15]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the last solid crystal melts into a liquid (the final melting point). The range between these two temperatures is the melting range.

-

Since this compound decomposes, note any changes in appearance, such as discoloration or gas evolution, during the heating process.

-

-

Data Analysis:

-

A pure substance typically has a sharp melting range of 0.5-1.0 °C.[15] A broad melting range can indicate the presence of impurities.

-

Perform at least two determinations to ensure consistency and report the average melting range.

-

pH Measurement of an Aqueous Solution

Objective: To determine the pH of a prepared aqueous solution of this compound using an electrometric method.

Apparatus:

-

pH meter with a glass electrode.

-

Standard buffer solutions for calibration (e.g., pH 4.0, 7.0, 10.0).

-

Analytical balance.

-

Volumetric flasks and beakers.

-

Magnetic stirrer and stir bar.

-

Distilled or deionized water.

Procedure:

-

Solution Preparation (for a 0.2M solution):

-

Calculate the mass of this compound monohydrate (MW = 176.18 g/mol ) required. For 100 mL (0.1 L) of a 0.2M solution: Mass = 0.2 mol/L * 0.1 L * 176.18 g/mol = 3.5236 g.

-

Accurately weigh the calculated mass using an analytical balance.

-

Transfer the weighed solid into a 100 mL volumetric flask.

-

Add approximately 50-70 mL of deionized water and stir using a magnetic stirrer until the solid is completely dissolved.

-

Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

-

pH Meter Calibration:

-

Rinse the pH electrode with deionized water and gently blot it dry.

-

Perform a two-point or three-point calibration of the pH meter according to the manufacturer's instructions, using the standard buffer solutions.

-

-

Measurement:

-

Pour a sufficient amount of the prepared this compound solution into a clean beaker.

-

Immerse the calibrated pH electrode into the solution. Ensure the electrode bulb is fully submerged.

-

Allow the pH reading to stabilize. This may take a minute or two.

-

Record the stable pH value displayed on the meter.

-

Rinse the electrode with deionized water after use.

-

Mechanism and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the primary mechanism of action for this compound in a clinical setting and a typical experimental workflow.

Mechanism of Action: Phosphate Binding

In patients with hyperphosphatemia, often associated with kidney disease, this compound acts as a phosphate binder.[4][16][17] It binds with dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream.

Experimental Workflow: Purity Assessment via Melting Point

This workflow outlines the sequential steps involved in assessing the purity of a synthesized or received batch of this compound using melting point determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. annexechem.com [annexechem.com]

- 3. Calcium_acetate [bionity.com]

- 4. This compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. wbcil.com [wbcil.com]

- 6. This compound: Formula, Uses, Preparation & Side Effects [vedantu.com]

- 7. technopharmchem.com [technopharmchem.com]

- 8. scbt.com [scbt.com]

- 9. byjus.com [byjus.com]

- 10. This compound - Sciencemadness Wiki [sciencemadness.org]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 13. thinksrs.com [thinksrs.com]

- 14. mt.com [mt.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. byjus.com [byjus.com]

- 17. behansar.com [behansar.com]

Technical Guide: Synthesis and Preparation of Calcium Acetate from Eggshells

This technical guide provides a comprehensive overview for the synthesis of calcium acetate from eggshell waste, a sustainable and cost-effective precursor. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis workflow.

Introduction

Eggshells, a common agro-industrial waste, are a rich and readily available source of calcium carbonate (CaCO₃), typically comprising about 94-95% of the shell's composition[1][2]. The conversion of this biowaste into value-added chemicals like this compound (Ca(CH₃COO)₂) presents a sustainable and eco-friendly alternative to traditional methods that rely on mined limestone or marble[3][4]. This compound has various applications, including its use as a food additive (E263), a phosphate binder in the treatment of hyperphosphatemia, and a precursor in the synthesis of other chemical compounds[5][6]. This guide details the chemical principles, experimental procedures, and quantitative outcomes for producing high-purity this compound from eggshells.

Chemical Principles

The synthesis of this compound from eggshells is based on a straightforward acid-base reaction. The primary component of eggshells, calcium carbonate, reacts with acetic acid (CH₃COOH), the main component of vinegar, to produce this compound, water (H₂O), and carbon dioxide (CO₂) gas[5][7].

The balanced chemical equation for this reaction is: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

This reaction proceeds until one of the reactants is fully consumed. To ensure the complete conversion of the acetic acid and to avoid its presence in the final product, an excess of calcium carbonate is often used[8].

Experimental Protocols

The following sections consolidate methodologies reported in scientific literature for the synthesis of this compound from eggshells.

Protocol 1: General Laboratory Synthesis

This protocol is a generalized procedure adapted from several sources for a high-yield synthesis under standard laboratory conditions[2][3][9].

3.1.1 Materials and Reagents

-

Eggshells (chicken, quail, etc.)

-

Acetic Acid (CH₃COOH), e.g., 10% (w/v) solution or 2M solution[2][3]

-

Distilled or deionized water

-

Acetone (for washing/drying, optional)[10]

-

Standard laboratory glassware (beakers, flasks)

-

Magnetic stirrer and hot plate

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

3.1.2 Eggshell Preparation

-

Collection and Cleaning: Collect eggshells and remove any remaining membrane and dirt by washing thoroughly with water[2][10].

-

Sterilization (Optional): Boil the eggshells for approximately 30 minutes to sterilize them[3].

-

Drying: Dry the cleaned eggshells in an oven at a temperature of approximately 105°C for 1-2 hours or until a constant weight is achieved[2][9].

-

Grinding: Pulverize the dried eggshells into a fine powder using a mortar and pestle or a mechanical grinder. Sieving the powder to a uniform size (e.g., <0.5 mm) can increase the reaction rate[1][2].

3.1.3 Reaction Procedure

-

Place a known quantity of eggshell powder (e.g., 50 g) into a suitably sized beaker or flask[3].

-

Gradually add the acetic acid solution (e.g., 500 mL of 10% acetic acid) to the eggshell powder while stirring[3]. The addition should be slow to control the effervescence caused by the release of CO₂ gas[8][10].

-

Stir the mixture continuously using a magnetic stirrer. The reaction can be performed at room temperature for 3-24 hours or accelerated by heating[9][10]. For instance, stirring at 80°C for 6 hours has been reported to be effective[3]. Another study identified 40°C as an optimal temperature[11].

-

Continue the reaction until the effervescence ceases, indicating the completion of the reaction[2].

3.1.4 Isolation and Purification

-

Filtration: Separate the unreacted eggshell powder and other insoluble impurities from the this compound solution by filtration[2][10]. The resulting filtrate should be a clear solution.

-

Concentration: Gently heat the filtrate to evaporate the excess water and concentrate the this compound solution. Be cautious as the solubility of this compound decreases at higher temperatures[8][12].

-

Crystallization/Precipitation:

-

Evaporation: Continue evaporation until the solution becomes viscous or a solid begins to precipitate. Cooling the concentrated solution will promote crystallization[6].

-

Solvent Precipitation: Alternatively, add a solvent like acetone to the concentrated solution to precipitate the this compound[10].

-

-

Drying: Collect the resulting white solid (this compound) by filtration. Wash the solid with a small amount of cold water or acetone to remove residual impurities. Dry the final product in an oven at a moderate temperature (e.g., 60-70°C) to obtain anhydrous or monohydrated this compound[6]. The monohydrate (Ca(CH₃COO)₂·H₂O) is the common form as the anhydrous version is highly hygroscopic[2][5].

Protocol 2: Quantitative Analysis of this compound

This protocol outlines a method for determining the concentration of the synthesized this compound solution via complexometric titration with EDTA[2][9].

-

Pipette a precise volume (e.g., 100 mL) of the prepared this compound solution into a flask[2].

-

Add approximately 150 mL of water and 2 mL of 3 N hydrochloric acid[2].

-

While stirring, add about 30 mL of a standardized 0.05 M EDTA solution from a burette[2].

-

Add 15 mL of 1 N sodium hydroxide and approximately 300 mg of hydroxyl naphthol blue indicator[2].

-

Continue the titration with the 0.05 M EDTA solution until the endpoint is reached, indicated by a distinct color change to blue[2].

-

The concentration of this compound can be calculated based on the volume of EDTA used, where 1 mL of 0.05 M EDTA is equivalent to 7.909 mg of anhydrous this compound (C₄H₆CaO₄)[2].

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound from eggshells.

Table 1: Calcium Carbonate Content in Various Eggshells

| Eggshell Source | Calcium Carbonate (CaCO₃) Content (%) | Reference |

| General | ~95% | [1] |

| Broiler Chicken | 93.6% | [2] |

| Chicken | 61.75% | [13] |

| Duck | 60.30% | [13] |

| Quail | 59.80% | [13] |

Table 2: Summary of Reaction Conditions and this compound Yields

| Eggshell Source | Acetic Acid Conc. | Temp. (°C) | Time | Solid:Liquid Ratio | Yield (%) | Reference |

| Quail | 10% | 80°C | 6 h | 1:10 (g/mL) | 76% | [1][3] |

| Broiler Chicken | 2M | Room Temp. | N/A | 1:1 (g/mL) | 97.5% | [2] |

| Chicken | Vinegar (N/A) | Room Temp. | N/A | N/A | 46.76% | [13] |

| Duck | Vinegar (N/A) | Room Temp. | N/A | N/A | 33.00% | [13] |

| Quail | Vinegar (N/A) | Room Temp. | N/A | N/A | 32.27% | [13] |

| General | 6% Vinegar | Room Temp. | 2 days | 1:20 (g/mL) | 61.87% | [10] |

| General | 10% (w/v) | Room Temp. | 3 h | 1:13.5 (g/mL) | 79.16% | [9] |

| General | 159% of theoretical | 39°C | 1.5 h + 80 min | 1:12 (g/mL) | 96.5% | [11] |

Table 3: Physicochemical Properties of Eggshell-Derived this compound

| Property | Value | Reference |

| pH (solution) | 7.5 - 8.3 | [2] |

| Crystallinity | 72.57% | [1][3][14][15] |

| Form | Typically monohydrate (Ca(CH₃COO)₂·H₂O) | [1][5] |

Visualizations

Diagrams created using Graphviz to illustrate key processes.

Caption: Experimental workflow for this compound synthesis from eggshells.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ijeais.org [ijeais.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The technology of green synthesis of this compound from quail egg shells | BIO Web of Conferences [bio-conferences.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Cas 62-54-4,this compound | lookchem [lookchem.com]

- 7. oliphantscienceawards.com.au [oliphantscienceawards.com.au]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Sciencemadness Discussion Board - Synthesis of this compound from eggshells - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. scielo.br [scielo.br]

- 12. Sciencemadness Discussion Board - this compound Preparation Errr - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. maas.edu.mm [maas.edu.mm]

- 14. researchgate.net [researchgate.net]

- 15. bio-conferences.org [bio-conferences.org]

An In-depth Technical Guide to the Crystal Structure and Molecular Formula of Calcium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and complex crystal structures of calcium acetate. The information is curated for professionals in research, science, and drug development who require a deep understanding of this compound's solid-state properties.

Molecular Formula

This compound is a salt of acetic acid with the chemical formula Ca(C₂H₃O₂)₂. Its systematic name is calcium ethanoate. The anhydrous form is highly hygroscopic, and as a result, it is more commonly found in its hydrated forms.[1]

The molecular formulas for the common forms of this compound are:

-

Anhydrous this compound: Ca(C₂H₃O₂)₂ or C₄H₆CaO₄[1][2][3][4]

-

This compound Hemihydrate: Ca(CH₃COO)₂·½H₂O

Crystal Structure of this compound and its Hydrates

This compound exhibits a surprisingly rich polymorphism, existing in various anhydrous and hydrated crystalline forms. The specific phase obtained is highly dependent on conditions such as temperature and the presence of water.

Anhydrous this compound

Anhydrous this compound is known to exist in at least three different polymorphic forms: α, β, and γ.[7][8] To date, only the crystal structure of the α-polymorph has been fully elucidated. The structures of the β and γ polymorphs remain unknown.[8]

The α-polymorph of anhydrous this compound undergoes a reversible, first-order phase transformation between a low-temperature (LT) and a high-temperature (HT) form in the temperature range of 150 to 170 °C.[7][9][10]

-

Low-Temperature α-Calcium Acetate (LT-α-Ca(CH₃COO)₂): At room temperature, it crystallizes in a primitive triclinic unit cell.[7][9] The structure features channel-like motifs built from edge-sharing polyhedra of calcium cations and acetate anions, which coordinate in both a mono- and bidentate fashion.[7][10]

-

High-Temperature α-Calcium Acetate (HT-α-Ca(CH₃COO)₂): At 300 °C, it adopts a rhombohedral unit cell.[7][9] In this form, all calcium cations are coordinated by seven oxygen atoms from the acetate groups.[7] The transition from the low-temperature form involves a change in the coordination of a bridging acetate anion from monodentate to bidentate, resulting in more circular channels.[7][10]

Hydrated Forms of this compound

The presence of water leads to the formation of several hydrated crystal structures.

-

This compound Monohydrate (Ca(CH₃COO)₂·H₂O): This is the most common form of this compound and is the thermodynamically stable phase in aqueous solutions.[1][7] At least two triclinic polymorphs of the monohydrate have been identified.[7] The structure of one polymorph consists of infinite, multiple O-bridged double-stranded calcium chains that are cross-linked through an extensive network of hydrogen bonds.[11]

-

This compound Hemihydrate (Ca(CH₃COO)₂·½H₂O): This form is an intermediate product in the synthesis of the anhydrous form.[8] Its structure is composed of extended, chiral, rod-like chains.[8][12]

-

This compound Subhydrates: Upon heating, the monohydrate can release water in discrete steps to form subhydrates with water contents of n = 1/2 and n = 1/4.[7]

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic data for the known structures of this compound.

Table 1: Crystallographic Data for Anhydrous α-Calcium Acetate Polymorphs

| Parameter | LT-α-Ca(CH₃COO)₂ | HT-α-Ca(CH₃COO)₂ |

| Temperature | Room Temperature | 300 °C |

| Crystal System | Triclinic | Rhombohedral |

| Space Group | P1 | R3 |

| a (Å) | 8.7168(3) | 21.1030(5) |

| b (Å) | 12.6408(3) | 21.1030(5) |

| c (Å) | 12.3084(3) | 8.7965(2) |

| α (°) | 117.4363(17) | 90 |

| β (°) | 77.827(2) | 90 |

| γ (°) | 115.053(2) | 120 |

| Unit Cell Volume (ų) | 1090.23(6) | 3392.58(17) |

| Data sourced from M. T. L. Haupt et al., 2020.[7][9][10] |

Table 2: Crystallographic Data for this compound Monohydrate Polymorphs

| Parameter | Polymorph 1 | Polymorph 2 |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| a (Å) | 6.750(5) | 6.700(2) |

| b (Å) | 11.076(8) | 9.801(2) |

| c (Å) | 11.782(9) | 12.257(2) |

| α (°) | 116.49(5) | 78.83(2) |

| β (°) | 92.40(9) | 86.21(2) |

| γ (°) | 97.31(8) | 73.63(2) |

| Unit Cell Volume (ų) | 777(1) | 757.6(3) |

| Data for Polymorph 1 sourced from E. A. Klop et al., 1984.[11] Data for Polymorph 2 sourced from P. van der Sluis et al., 1987. |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural determination of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a calcium source with acetic acid.[5]

Materials:

-

Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂)

-

Acetic acid (CH₃COOH)

Procedure:

-

To a flask, add the acetic acid solution.

-

Slowly add small portions of calcium carbonate or calcium hydroxide while stirring.

-

Continue adding the calcium source until the reaction ceases (i.e., no more CO₂ evolution if using carbonate).

-

Filter the resulting solution to remove any unreacted solids. The filtrate is a this compound solution ready for crystallization.[5]

Crystallization

Method 1: Crystallization from Aqueous Solution Crystallization of this compound monohydrate can be achieved by the slow evaporation of a saturated aqueous solution of this compound.[7]

Method 2: Diffusion-based Crystallization Well-crystalline material of Ca(CH₃COO)₂·H₂O can be obtained by the diffusion of a saturated aqueous solution of this compound through the pores of a terracotta vessel.[7][9]

Method 3: Extractive Crystallization This method utilizes a two-phase system to produce this compound crystals.[13][14][15][16]

-

An aqueous phase containing a calcium source (e.g., calcium carbonate).

-

An organic phase (e.g., ethyl acetate) containing acetic acid.

-

The neutralization reaction occurs at the interface of the two phases.

-

The produced this compound migrates to the aqueous phase, which becomes supersaturated, leading to crystallization.[14]

Structural Determination by X-ray Diffraction (XRD)

The crystal structures of the various forms of this compound have been primarily determined using X-ray diffraction techniques, particularly powder X-ray diffraction (PXRD) for the anhydrous forms.[7][9][10]

General Workflow:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared.

-

Data Collection: The sample is exposed to a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase(s) present.[17]

-

Structure Solution and Refinement: For novel structures, the diffraction data is used to solve and refine the crystal structure, determining the unit cell parameters, space group, and atomic positions.

Visualization of this compound Forms

The following diagram illustrates the relationship between the different forms of this compound.

Caption: Relationship between hydrated and anhydrous forms of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Crystal growing [en.crystalls.info]

- 6. Cas 5743-26-0,this compound monohydrate | lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The elusive crystals of this compound hemihydrate: chiral rods linked by parallel hydrophilic strips - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 10. Collection - Crystal Structure, Polymorphism, and Anisotropic Thermal Expansion of 뱉Ca(CH3COO)2 - Crystal Growth & Design - Figshare [acs.figshare.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. The elusive crystals of this compound hemihydrate: chiral rods linked by parallel hydrophilic strips - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. (117au) Extractive Crystallization of this compound Deicer from Water Plant Residuals | AIChE [proceedings.aiche.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Inverse Solubility of Calcium Acetate in Water: A Technical Guide for Researchers

An in-depth examination of the anomalous solubility behavior of calcium acetate, providing researchers, scientists, and drug development professionals with comprehensive data, detailed experimental protocols, and a conceptual visualization of its temperature-dependent properties.

Introduction

This compound, the calcium salt of acetic acid with the formula Ca(CH₃COO)₂, is a white, crystalline solid commonly used in the pharmaceutical industry as a phosphate binder in patients with kidney disease and in the food industry as a stabilizer, buffer, and sequestrant under the number E263.[1][2] A notable and unusual characteristic of this compound is its inverse relationship between solubility in water and temperature; unlike many salts, its solubility decreases as the temperature increases.[2] This technical guide provides a detailed overview of this phenomenon, presenting quantitative data, methodologies for its determination, and a conceptual framework for understanding this behavior.

Quantitative Solubility Data

The solubility of this compound in water has been determined at various temperatures. The data consistently shows a decrease in solubility as the temperature rises. The following table summarizes the quantitative data gathered from multiple sources, expressed as grams of anhydrous this compound per 100 mL or 100 g of water.

| Temperature (°C) | Solubility (g / 100 mL water) | Solubility (g / 100 g water) |

| 0 | 37.4[1][2][3] | 37[4] |

| 10.5 | 34.6[5] | |

| 20 | 34.7[1][3] | |

| 24.7 | 32.0[5] | |

| 39.1 | 32.1[5] | |

| 58.0 | 31.5[5] | |

| 60.2 | 30.4[5] | |

| 62.0 | 29.9[5] | |

| 69.0 | 29.8[5] | |

| 72.8 | 29.4[5] | |

| 100 | 29.7[1][2][3] | ~29[4] |

Note: The anhydrous form of this compound is very hygroscopic; the monohydrate is the common form.[4]

Thermodynamic Considerations

The solubility of a substance is governed by thermodynamic quantities, specifically the enthalpy (ΔH) and entropy (ΔS) of solution. The Gibbs free energy change (ΔG = ΔH - TΔS) determines the spontaneity of the dissolution process. For this compound, the dissolution in water is an exothermic process, meaning heat is released (negative ΔH).[6]

According to Le Chatelier's Principle, when a change is applied to a system at equilibrium, the system will adjust to counteract the change.[6] For an exothermic dissolution process, heat can be considered a product. If the temperature is increased, the equilibrium will shift to the left (favoring the solid, undissolved state) to consume the added heat.[6] This results in a decrease in the solubility of this compound at higher temperatures.[6][7]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in water at various temperatures, based on common laboratory practices for solubility measurement.

Objective: To determine the concentration of a saturated aqueous solution of this compound at a specified temperature.

Materials:

-

Anhydrous this compound (Ca(CH₃COO)₂)

-

Deionized Water

-

Thermostatic water bath or heating/cooling system with magnetic stirrer

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Glassware (beakers, Erlenmeyer flasks)

-

EDTA (Ethylenediaminetetraacetic acid) standard solution

-

pH buffer (e.g., pH 10 ammonia-ammonium chloride buffer)

-

Indicator (e.g., Eriochrome Black T)

Workflow for Experimental Protocol

Caption: Experimental workflow for determining this compound solubility.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of anhydrous this compound to a known volume of deionized water in an Erlenmeyer flask. The excess solid ensures that the solution becomes saturated.

-

Place the flask in a thermostated water bath set to the desired temperature. Ensure the temperature is stable and monitored with a calibrated thermometer.

-

Stir the mixture vigorously using a magnetic stirrer.

-

-

Equilibration:

-

Allow the solution to equilibrate for a sufficient period, typically 24 hours, to ensure that the maximum amount of solute has dissolved and the system has reached equilibrium.[5]

-

After the equilibration period, stop stirring and allow the excess solid to settle at the bottom of the flask.

-

-

Sampling:

-

Carefully withdraw a precise volume of the clear supernatant (the liquid above the settled solid) using a volumetric pipette. To prevent precipitation or further dissolution due to temperature changes during sampling, the pipette and filter should be pre-equilibrated to the experiment's temperature.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any suspended microcrystals.

-

-

Analysis (Complexometric EDTA Titration):

-

Accurately dilute the filtered sample with deionized water to bring the calcium concentration into an optimal range for titration.

-

To a known volume of the diluted sample, add a pH 10 buffer and a suitable indicator such as Eriochrome Black T.

-

Titrate the solution with a standardized EDTA solution. The endpoint is observed by a distinct color change (e.g., from wine red to blue).

-

Record the volume of EDTA solution required to reach the endpoint.

-

-

Calculation of Solubility:

-

Use the volume and concentration of the EDTA titrant to calculate the moles of Ca²⁺ ions in the analyzed sample.

-

From the moles of Ca²⁺, determine the concentration of this compound in the saturated solution.

-

Express the final solubility in the desired units, such as grams of this compound per 100 mL of water.

-

Visualization of Temperature-Solubility Relationship

The fundamental principle governing the aqueous solubility of this compound is the inverse relationship with temperature. This concept can be visualized as a simple logical pathway.

Caption: The effect of temperature on the solubility of this compound.

Conclusion

The solubility of this compound in water exhibits an anomalous, inverse relationship with temperature, a phenomenon driven by the exothermic nature of its dissolution. This technical guide provides the essential quantitative data and a robust experimental framework for professionals in research and drug development. A thorough understanding of this property is critical for controlling crystallization processes, ensuring product stability, and optimizing formulations that utilize this compound.

References

mechanism of action of calcium acetate as a phosphate binder

An In-depth Technical Guide to the Mechanism of Action of Calcium Acetate as a Phosphate Binder

Introduction

Hyperphosphatemia is a common and serious complication of chronic kidney disease (CKD), contributing significantly to cardiovascular disease and mineral and bone disorders.[1][2] Phosphate binders are a cornerstone of management, aimed at reducing the intestinal absorption of dietary phosphate.[3][4] this compound, a calcium-based phosphate binder, is widely utilized for this purpose.[5][6] Theoretical calculations, in vitro experiments, and in vivo clinical studies have demonstrated its efficacy, often showing it to be a more effective phosphate binder than other calcium salts like calcium carbonate.[2][7] This technical guide provides a comprehensive overview of the core mechanism of action of this compound for researchers, scientists, and drug development professionals.

Core Mechanism of Action

The primary mechanism of this compound is its function as a simple, non-absorbed chemical binder within the gastrointestinal (GI) tract.[1][3] The process can be broken down into two key steps:

-

Dissociation: When taken with meals, this compound (Ca(CH₃COO)₂) dissolves in the GI tract to release its constituent ions: one calcium ion (Ca²⁺) and two acetate ions (CH₃COO⁻).[1][8]

-

Phosphate Binding and Precipitation: The freed calcium ions then react with dietary phosphate ions (primarily in the form of HPO₄²⁻ and H₂PO₄⁻) present in the ingested food.[1][9] This reaction forms insoluble and non-absorbable calcium phosphate (Ca₃(PO₄)₂) complexes.[6][8]

These insoluble complexes pass through the intestines and are subsequently excreted in the feces, thereby preventing the absorption of phosphate into the bloodstream.[3][9] This reduction in the phosphate load helps to lower serum phosphate levels in patients with impaired renal excretion.[1][10]

Influence of pH on Binding Efficacy

The pH of the gastrointestinal environment plays a critical role in the phosphate-binding efficacy of calcium-based binders. In vitro studies have shown that this compound binds phosphate more effectively at a neutral or slightly acidic pH (pH 6.0), which is characteristic of the small intestine where most phosphate absorption occurs.[11][12][13] This is in contrast to calcium carbonate, which demonstrates better binding capacity in a more acidic environment (pH 3.0), typical of the stomach.[11][12] Since many CKD patients have achlorhydria or use acid-reducing medications, the efficacy of calcium carbonate can be diminished, making this compound a potentially more reliable binder throughout the relevant sections of the GI tract.[14][15]

Quantitative Data on Efficacy

Multiple studies have quantified the phosphate-binding capacity of this compound, often in comparison to calcium carbonate. The data consistently show superior or more efficient phosphate binding by this compound.

Table 1: Comparative In Vivo Phosphate Binding Efficacy

| Study Parameter | This compound | Calcium Carbonate | Placebo | p-value | Reference |

|---|---|---|---|---|---|

| Phosphorus Bound (mg) | 106 ± 23 | 43 ± 39 | - | < 0.05 | [2][7] |

| Dose | 50 mEq Ca²⁺ | 50 mEq Ca²⁺ | - |

| Binding Ratio (mEq HPO₄²⁻ bound / mEq Ca²⁺ absorbed) | 0.44 | 0.16 | - | - |[2][7] |

Table 2: Effect on Serum Phosphate in Hemodialysis Patients

| Study | Treatment Group | Baseline Serum P (mg/dL) | Post-Treatment Serum P (mg/dL) | Change (mmol/L) | p-value | Reference |

|---|---|---|---|---|---|---|

| Sheikholeslami et al. (2005) | This compound (n=24) | 6.65 ± 1.38 | 5.83 ± 1.55 | - | < 0.05 | [14] |

| Calcium Carbonate (n=24) | 6.65 ± 1.38 | 6.30 ± 1.74 | - | NS | [14] | |

| Meta-Analysis (Mei et al., 2015) | This compound | - | - | -0.25 (vs. CC) | < 0.0001 | [16] |

| (8 weeks treatment) | Calcium Carbonate | - | - | (Reference) | | |

Note: NS = Not Significant

Experimental Protocols

The efficacy of phosphate binders is evaluated through both in vitro and in vivo experimental models.

In Vitro Phosphate Binding Assay

This method assesses the direct chemical binding capacity of a phosphate binder in a controlled laboratory setting.

Detailed Methodology (based on similar studies[11][17]):

-

Preparation of Phosphate Solutions: Standard phosphate solutions are prepared using salts like sodium phosphate at concentrations relevant to post-meal intestinal conditions (e.g., 10 mM, 15 mM, 20 mM).

-

pH Adjustment: The pH of the phosphate solutions is adjusted to simulate different segments of the GI tract. Typically, experiments are run at a gastric pH of ~3.0 and an intestinal pH of ~6.0.

-

Incubation: A precisely weighed amount of the phosphate binder (e.g., this compound) is added to the phosphate solution. The mixture is then incubated at body temperature (37°C) with constant agitation for a specified period, often with samples taken at multiple time points (e.g., 1, 3, and 6 hours) to assess binding kinetics.

-

Separation and Measurement: After incubation, the solution is centrifuged to pellet the insoluble binder-phosphate complex.

-

Analysis: The concentration of unbound phosphate remaining in the supernatant is measured using a colorimetric assay (e.g., the molybdate method). The amount of phosphate bound by the agent is calculated as the difference between the initial and final phosphate concentrations in the solution.

In Vivo Gastrointestinal Balance Technique

This clinical research method directly measures the effect of a binder on phosphate absorption in human subjects.

Detailed Methodology (based on Mai et al.[2][7]):

-

Subject Selection: Patients with end-stage renal disease are recruited for the study. A washout period is required where patients stop taking any pre-existing phosphate binders.

-

Standardized Meal: On the study day, subjects ingest a test meal with a precisely known quantity of phosphorus and calcium.

-

Binder Administration: The investigational binder (this compound), a comparator (e.g., calcium carbonate), or a placebo is given with the meal in a randomized, crossover design.

-

Non-Absorbable Marker: A non-absorbable marker, such as polyethylene glycol (PEG), is co-administered with the meal. This marker allows for the accurate calculation of total intestinal effluent recovery.

-

Gastrointestinal Lavage: At a predetermined time after the meal, a complete gastrointestinal lavage is performed to collect all intestinal contents.

-

Analysis: The total volume of the collected effluent is measured, and samples are analyzed for phosphorus, calcium, and PEG concentrations.

-

Calculation of Absorption and Binding: The total amount of phosphorus and calcium recovered in the effluent is calculated based on their concentrations and the recovery of the PEG marker. Net absorption is determined by subtracting the recovered amount from the ingested amount. The amount of phosphorus bound by the agent is calculated as the difference in phosphorus absorption between the placebo and active binder phases.

Conclusion

The is a direct physicochemical interaction within the gastrointestinal lumen. Its efficacy is rooted in its ability to readily dissociate and form insoluble calcium phosphate complexes, effectively sequestering dietary phosphate for fecal excretion.[1][9] Quantitative data from in vivo studies demonstrate its superior phosphate binding efficiency compared to calcium carbonate, a difference that may be partially explained by its favorable binding profile at the pH of the small intestine.[2][7][11] The experimental protocols outlined provide a framework for the continued evaluation and development of phosphate-binding agents. A thorough understanding of this mechanism is critical for optimizing hyperphosphatemia management in patients with chronic kidney disease.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound, an effective phosphorus binder in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 5. droracle.ai [droracle.ai]

- 6. This compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 9. youtube.com [youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphate Binders and Non-Phosphate Effects in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proton pump inhibitors with this compound on serum phosphorus levels in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 15. Influence of pH on in vitro disintegration of phosphate binders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound or Calcium Carbonate for Hyperphosphatemia of Hemodialysis Patients: A Meta-Analysis | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Calcium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous calcium acetate, a critical consideration for its use in research, pharmaceutical, and industrial applications. Understanding the interaction of this compound with atmospheric moisture is paramount for ensuring product stability, efficacy, and shelf-life.

Introduction to the Hygroscopicity of Anhydrous this compound

Anhydrous this compound (Ca(CH₃COO)₂) is the calcium salt of acetic acid. In its anhydrous form, it is a white, crystalline solid.[1][2][3] A key physicochemical property of anhydrous this compound is its pronounced hygroscopicity, meaning it readily attracts and absorbs moisture from the surrounding environment.[1][2][3][4] This inherent affinity for water leads to its conversion to the more common and stable monohydrate form (Ca(CH₃COO)₂·H₂O).[3] The uptake of moisture can significantly impact the material's physical and chemical properties, including its crystal structure, powder flow, and chemical stability, which are critical parameters in drug development and manufacturing.[5]

Quantitative Hygroscopicity Data

A study by Guo et al. (2019) investigated the hygroscopic properties of several calcium- and magnesium-containing salts, including this compound monohydrate, using a vapor sorption analyzer. The data provides insights into the water absorption behavior of this compound at various relative humidities (RH). The water-to-solute ratio (WSR), which indicates the number of moles of water per mole of the salt, was determined at 25°C.

| Relative Humidity (%) | Water-to-Solute Ratio (WSR) at 25°C |

| 10 | 0.09 ± 0.01 |

| 20 | 0.12 ± 0.01 |

| 30 | 0.15 ± 0.01 |

| 40 | 0.19 ± 0.01 |

| 50 | 0.25 ± 0.01 |

| 60 | 0.34 ± 0.01 |

| 70 | 0.49 ± 0.02 |

| 80 | 0.78 ± 0.03 |

| 90 | 1.54 ± 0.05 |

Data extracted from Guo et al. (2019). The study used Ca(CH₃COO)₂·H₂O as the starting material. The WSR for the anhydrous form can be inferred from this data by considering the initial water content of the monohydrate.

The deliquescence relative humidity (DRH) is the specific RH at which a crystalline solid begins to absorb enough atmospheric moisture to form a solution.[6] For many hygroscopic salts, the DRH decreases with increasing temperature.[6] While a specific DRH for anhydrous this compound was not explicitly found in the searched literature, the continuous water uptake shown in the table above suggests it will deliquesce at a certain humidity.

Experimental Protocols for Determining Hygroscopicity

Several analytical techniques are employed to characterize the hygroscopic nature of pharmaceutical solids. The most common methods include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[7][8][9] This method is crucial for determining moisture sorption isotherms, which graphically represent the relationship between the equilibrium moisture content of a material and the relative humidity.[10][11]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 1-10 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a constant mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample's mass until equilibrium is reached (defined by a minimal mass change over a specific period).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption of water.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the relative humidity to generate a moisture sorption-desorption isotherm. Hysteresis, the difference between the sorption and desorption curves, can provide information about the nature of the water interaction and any physical changes in the material.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It can be used to determine the water content of a material by heating it to a temperature where water is volatilized.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is placed in a tared TGA pan.

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient to 200°C).

-

Mass Loss Measurement: The instrument continuously records the sample's mass as the temperature increases.

-

Data Analysis: A plot of mass versus temperature (thermogram) is generated. The mass loss corresponding to the volatilization of water is used to calculate the moisture content. For this compound, this would typically be the mass loss observed before the decomposition temperature of >160°C.[1][4]

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[13][14] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.

Methodology:

-

Apparatus Setup: A Karl Fischer titrator, either volumetric or coulometric, is used. The titration vessel is filled with a suitable solvent (e.g., methanol).

-

Titrant Standardization: The Karl Fischer reagent is standardized using a known amount of water or a standard hydrate like sodium tartrate dihydrate.[13]

-

Sample Analysis: A precisely weighed sample of anhydrous this compound is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

-

Calculation: The volume of titrant consumed is used to calculate the amount of water in the sample based on the stoichiometry of the reaction.

Visualizations

Logical Relationship of this compound Hydration

Experimental Workflow for Hygroscopicity Assessment

Conclusion

The highly hygroscopic nature of anhydrous this compound is a critical factor that must be managed in its handling, storage, and application, particularly within the pharmaceutical industry. The propensity to absorb atmospheric moisture and convert to a hydrated form can lead to significant changes in its physical and chemical properties. A thorough understanding and characterization of its moisture sorption behavior using techniques such as Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer Titration are essential for developing stable formulations and ensuring product quality and performance. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working with this versatile compound.

References

- 1. This compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. technopharmchem.com [technopharmchem.com]

- 5. acp.copernicus.org [acp.copernicus.org]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. skpharmteco.com [skpharmteco.com]

- 8. mt.com [mt.com]

- 9. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 10. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 11. proumid.com [proumid.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. Karl Fischer water content titration - Scharlab [scharlab.com]

The Multifaceted Role of Calcium Acetate in Biological Systems and Cellular Functions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium acetate, a salt of calcium and acetic acid, is predominantly recognized for its clinical application as a phosphate binder in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD). Its primary mechanism of action is the chelation of dietary phosphate in the gastrointestinal tract, leading to the formation of insoluble calcium phosphate and its subsequent fecal excretion. This intervention profoundly impacts mineral and bone metabolism, influencing key hormones such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). Beyond this well-established systemic role, the constituent calcium ions have the potential to directly influence a myriad of cellular functions through intricate signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in biological systems, detailing its impact on cellular functions, presenting quantitative data on its efficacy, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Introduction

Calcium is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The administration of this compound directly introduces calcium into the biological system, which, in addition to its intended phosphate-binding effect, can modulate cellular activities that are dependent on calcium signaling. This guide delves into the dual role of this compound: its systemic effects on phosphate homeostasis and its potential direct influence on cellular signaling cascades.

Systemic Effects of this compound: Phosphate Homeostasis

The principal therapeutic application of this compound is the management of hyperphosphatemia in CKD patients. Upon oral administration with meals, this compound dissociates in the gastrointestinal tract, and the released calcium ions bind to dietary phosphate. This forms an insoluble calcium phosphate complex, which is not absorbed and is subsequently eliminated in the feces, thereby reducing the serum phosphorus concentration.[1][2]

Quantitative Data on Phosphate Binding and Clinical Efficacy

Numerous clinical trials have quantified the efficacy of this compound as a phosphate binder, often in comparison to other phosphate-binding agents like calcium carbonate and sevelamer hydrochloride.

| Parameter | This compound | Calcium Carbonate | Sevelamer Hydrochloride | Citation |

| Phosphate Binding Efficiency | Binds more than twice as much phosphorus as calcium carbonate at equivalent elemental calcium doses. | Less efficient phosphate binder compared to this compound. | Non-calcium-based phosphate binder. | [3] |

| Serum Phosphorus Reduction | Significant reduction in serum phosphorus levels. | Effective in reducing serum phosphorus, but may require higher doses of elemental calcium. | Effective in lowering serum phosphorus. | [4] |

| Serum Calcium Levels | May lead to an increase in serum calcium levels, with a risk of hypercalcemia. | Associated with a higher risk of hypercalcemia compared to this compound. | Does not directly contribute to calcium load. | [5] |

| Ca x P Product | Effectively lowers the calcium-phosphate product. | Can lower the Ca x P product, but the risk of hypercalcemia needs to be managed. | Lowers the Ca x P product without increasing serum calcium. | [4] |

Cellular Functions and Signaling Pathways

The calcium ions absorbed from this compound can directly participate in cellular signaling. The primary mechanism through which extracellular calcium exerts its effects is via the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[6][7] Furthermore, intracellular calcium levels are tightly regulated and influence a multitude of signaling cascades.

Regulation of Parathyroid Hormone (PTH) Secretion

The parathyroid gland is a key regulator of calcium homeostasis. The CaSR on parathyroid cells senses extracellular calcium concentrations. Increased serum calcium, as may occur with this compound administration, activates the CaSR, which in turn initiates intracellular signaling cascades that inhibit the synthesis and secretion of PTH.[8][9] This inhibitory effect is primarily mediated through G-protein signaling pathways that decrease cyclic AMP (cAMP) levels and increase intracellular calcium concentrations, both of which suppress PTH release.[7][10]

Modulation of Fibroblast Growth Factor 23 (FGF23)

FGF23 is a hormone primarily produced by osteocytes and osteoblasts that plays a crucial role in phosphate and vitamin D metabolism. Elevated calcium levels have been shown to stimulate FGF23 expression in bone.[11] The signaling pathways involved in this regulation are complex and may involve both direct effects of calcium on osteocytes and indirect effects mediated by changes in PTH and vitamin D levels.[1][12] Increased FGF23, in turn, acts on the kidneys to increase phosphate excretion and decrease the production of active vitamin D (1,25-dihydroxyvitamin D).[13]

Vascular Smooth Muscle Cell Calcification

Vascular calcification is a significant concern in CKD. While high phosphate levels are a primary driver of this pathology, elevated calcium levels can also contribute.[14] Increased extracellular calcium can promote the transition of vascular smooth muscle cells (VSMCs) to an osteoblast-like phenotype, leading to the deposition of calcium phosphate in the vessel walls.[15] This process is thought to be mediated by an increase in intracellular calcium, which can activate signaling pathways that promote the expression of osteogenic markers.[14]

Experimental Protocols

In Vitro Phosphate Binding Assay

This protocol is designed to assess the phosphate-binding capacity of this compound in a simulated gastric and intestinal environment.

Materials:

-

This compound

-

Sodium phosphate monobasic (NaH2PO4)

-

Sodium phosphate dibasic (Na2HPO4)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate assay kit

-

pH meter

-

Shaking incubator

Procedure:

-

Prepare Simulated Gastric Fluid (SGF): Prepare a solution of 0.1 M HCl (pH ~1.2).

-

Prepare Simulated Intestinal Fluid (SIF): Prepare a phosphate buffer solution (e.g., 50 mM, pH 7.4) containing a known concentration of phosphate.

-

Incubation in SGF:

-

Add a known amount of this compound to a defined volume of SGF.

-

Incubate at 37°C with gentle agitation for 1 hour to simulate gastric transit.

-

-

Incubation in SIF:

-

Neutralize the SGF solution containing this compound with NaOH to pH 7.4.

-

Add a defined volume of SIF with a known phosphate concentration.

-

Incubate at 37°C with gentle agitation for 2-3 hours to simulate intestinal transit.

-

-

Phosphate Measurement:

-

Centrifuge the samples to pellet the insoluble calcium phosphate.

-

Measure the phosphate concentration in the supernatant using a phosphate assay kit.

-

-

Calculation: Calculate the amount of phosphate bound by this compound by subtracting the final phosphate concentration from the initial concentration.

Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol outlines a method to investigate the direct effect of this compound on the calcification of VSMCs in vitro.[16][17][18]

Materials:

-

Primary human aortic smooth muscle cells (HASMCs)

-

Smooth muscle cell growth medium (SmGM)

-

Calcification medium: DMEM with high glucose, 10% FBS, and supplemented with calcium and phosphate.

-

This compound

-

Alizarin Red S stain

-

Calcium quantification kit

Procedure:

-

Cell Culture: Culture HASMCs in SmGM until they reach confluence in multi-well plates.

-

Induction of Calcification:

-

Switch the culture medium to the calcification medium.

-

Treat the cells with varying concentrations of this compound. Include a control group with an equimolar concentration of calcium chloride to distinguish the effects of calcium from the acetate anion.

-

Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

-

Assessment of Calcification:

-

Alizarin Red S Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.

-

Wash with distilled water and visualize the calcium deposits (red staining) under a microscope.

-

-

Calcium Quantification:

-

Decalcify the cell layer with 0.6 N HCl.

-

Measure the calcium content in the HCl extract using a calcium quantification kit.

-

Normalize the calcium content to the total protein content of the cell layer.

-

-

Conclusion

This compound plays a critical and well-defined role in the management of hyperphosphatemia in CKD patients through its potent phosphate-binding capacity in the gastrointestinal tract. This systemic action has significant downstream effects on mineral metabolism, including the regulation of PTH and FGF23. Furthermore, the absorbed calcium from this compound can directly participate in cellular signaling, potentially influencing processes such as vascular calcification. Understanding these dual roles of this compound is crucial for optimizing its therapeutic use and for the development of novel strategies to manage mineral and bone disorders in CKD. Further research is warranted to fully elucidate the direct cellular and molecular mechanisms of this compound, independent of its phosphate-binding effects.

References

- 1. FGF23 as a calciotropic hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an effective phosphorus binder in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Changes With Lanthanum Carbonate, this compound, and Phosphorus Restriction in CKD: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of sevelamer and this compound on proxies of atherosclerotic and arteriosclerotic vascular disease in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Regulates FGF-23 Expression in Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | PTH, FGF-23, Klotho and Vitamin D as regulators of calcium and phosphorus: Genetics, epigenetics and beyond [frontiersin.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Calcium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of calcium acetate. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation. This document details the experimental protocols and presents key quantitative data for each method, facilitating a deeper understanding of the material's characteristics.

Introduction

This compound, with the chemical formula Ca(CH₃COO)₂, is the calcium salt of acetic acid. In its hydrated form, it is widely used as a phosphate binder in the treatment of hyperphosphatemia in patients with end-stage renal disease.[1] The purity, identity, and stability of this compound are critical for its therapeutic efficacy and safety. Spectroscopic methods are indispensable tools for ensuring these quality attributes. This guide covers the application of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a material. Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a unique "fingerprint" of the acetate anion and its coordination with the calcium ion, as well as the presence of water of hydration.

IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The technique is particularly sensitive to polar functional groups, making it ideal for identifying the carboxylate (COO⁻) and methyl (CH₃) groups of the acetate ion, as well as the hydroxyl (OH) groups from water of hydration.

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation: Gently grind a small amount of this compound monohydrate into a fine powder using an agate mortar and pestle.[2]

-

Pellet Formation: Mix approximately 1 mg of the powdered sample with 150-200 mg of dry potassium bromide (KBr) powder. Ensure the KBr is of spectroscopic grade and has been dried to remove moisture.

-

Pressing: Transfer the mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) under a vacuum to form a transparent or translucent pellet.[1]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.[3][4]

Quantitative Data: Key IR Absorption Bands

The following table summarizes the characteristic vibrational frequencies for this compound monohydrate.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

| 3000-3500 | O-H stretching (water of hydration) | [4] |

| 3001, 2927 | C-H stretching (asymmetric and symmetric) of CH₃ | [5] |

| 1600-1700 | C=O stretching (carbonyl) | [4] |

| 1585, 1565 | COO⁻ asymmetric stretching | [6][7] |

| 1440, 1410 | COO⁻ symmetric stretching | [7] |

| 1090, 1072 | O-H bending (hydroxyl group) | [4] |

Note: The exact peak positions can vary slightly depending on the degree of hydration and the crystalline form.[5]

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the C-C and C-H bonds in the acetate ion.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of crystalline this compound powder directly onto a microscope slide or into a sample holder. No extensive sample preparation is typically required.

-

Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).

-

Data Acquisition: Focus the laser onto the sample.

-

Spectral Collection: Acquire the Raman spectrum over a suitable range (e.g., 200-3200 cm⁻¹). The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Quantitative Data: Key Raman Shifts

The table below lists the primary Raman active modes for this compound.

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |

| 2932 - 3024 | C-H stretching vibrations of CH₃ | [5] |

| 1421 | COO⁻ symmetric stretching | [8] |

| 987 | Brushite peak (if present as impurity) | [9] |

| ~1001 | C-C aromatic carbon-carbon bond | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). It is a powerful tool for structural elucidation and purity assessment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O). The concentration is typically in the range of 5-25 mg/mL.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Referencing: Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak). For D₂O, the HDO signal can be used as a reference.

Quantitative Data: NMR Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent | Reference(s) |

| ¹H | 1.90 - 1.92 | CH₃ | D₂O | [12][13] |

| ¹³C | 26.5 | CH₃ | D₂O | [13] |

| ¹³C | ~181 | COO⁻ | D₂O |

Note: The carboxylate carbon (COO⁻) signal can be broad and difficult to observe without optimizing acquisition parameters.

Mass Spectrometry (MS)

While mass spectrometry is not typically the primary tool for analyzing a simple salt like this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and selective method for quantifying elemental impurities. This is crucial for pharmaceutical applications where strict limits on heavy metals and other elemental contaminants are enforced.

Experimental Protocol: ICP-MS for Elemental Impurities

-

Sample Preparation (Microwave Digestion): Accurately weigh about 100 mg of the this compound sample into a Teflon digestion tube.[14]

-

Digestion: Add 1 mL of high-purity nitric acid and 2 mL of diluent (e.g., 4% nitric acid in Milli-Q water).[14]

-

Microwave Program: Subject the sample to a microwave digestion program to completely dissolve the sample and matrix.

-

Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a final volume with the diluent.

-

Standard Preparation: Prepare a series of calibration standards for the elements of interest (e.g., Al, Mg, K, Sr, Na) using certified stock solutions.[14]

-

Data Acquisition: Analyze the prepared sample and standards using an ICP-MS instrument. An internal standard (e.g., Scandium) is typically used to correct for matrix effects and instrumental drift.[14]

Data Presentation: The results are presented as the concentration of each elemental impurity in parts per million (ppm) or parts per billion (ppb) relative to the original sample weight.

Application in Quality Control

Spectroscopic analysis is a cornerstone of the quality control (QC) process for this compound in the pharmaceutical industry. The following workflow illustrates how these techniques are integrated to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API).

References

- 1. This compound | C4H6O4.Ca | CID 6116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. A Technical Note on CO, and OH Frequencies in this compound and Glyoxalic Acid: Synthesis and Characterization | The Infrared and Raman Discussion Group [irdg.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 812. The vibration spectra of some substituted acetate ions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. rsc.org [rsc.org]

- 14. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Calcium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium acetate, with the chemical formula Ca(CH₃COO)₂, is a salt of acetic acid that finds widespread application in the pharmaceutical, food, and chemical industries. In the pharmaceutical realm, it is primarily utilized as a phosphate binder for the management of hyperphosphatemia in patients with end-stage renal disease.[1][2] Its efficacy in this and other applications is intrinsically linked to its thermodynamic properties and stability under various conditions. This technical guide provides a comprehensive overview of the thermodynamic characteristics, stability, and relevant experimental methodologies for the analysis of this compound.

Thermodynamic Properties

The thermodynamic properties of this compound are crucial for understanding its behavior in solution and as a solid. These properties dictate its dissolution characteristics, stability, and reactivity.

Data Presentation: Thermodynamic Properties

The following table summarizes the key thermodynamic properties of this compound at standard conditions (298.15 K and 1 bar).

| Property | Symbol | Value | State |

| Molar Mass | M | 158.17 g/mol | Solid |

| Standard Molar Enthalpy of Formation | ΔfH° | -1479 kJ/mol | Solid |

| -1514.73 kJ/mol | Aqueous Solution | ||

| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -1292.35 kJ/mol | Aqueous Solution |

| Standard Molar Entropy | S° | 120.1 J/(mol·K) | Aqueous Solution |

| Enthalpy of Solution | ΔsolH | -29.1 kJ/mol | in 440 mol of water at 16°C |

Stability of this compound

The stability of this compound is a critical factor in its storage, handling, and application. This section details its thermal stability and solubility characteristics.

Thermal Decomposition

This compound is stable under normal conditions but decomposes upon heating. The monohydrate is the common form due to the hygroscopic nature of the anhydrous salt.[3] The thermal decomposition of this compound monohydrate follows a multi-step process:

-

Dehydration: The loss of water of hydration.

-

Decomposition to Calcium Carbonate: The anhydrous this compound decomposes to form calcium carbonate and acetone.

-

Decomposition to Calcium Oxide: At higher temperatures, calcium carbonate further decomposes to calcium oxide and carbon dioxide.

Data Presentation: Thermal Decomposition

| Temperature Range (°C) | Process | Products |

| ~100-250 | Dehydration | Anhydrous this compound, Water |

| ~350-500 | Decomposition | Calcium Carbonate, Acetone |

| >650 | Decomposition | Calcium Oxide, Carbon Dioxide |

Solubility in Water

This compound is freely soluble in water. Interestingly, its solubility decreases with increasing temperature.

Data Presentation: Solubility in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 37.4 |

| 20 | 34.7 |

| 100 | 29.7 |

Experimental Protocols

This section outlines the methodologies for determining the key thermodynamic and stability properties of this compound.

Determination of Enthalpy of Solution by Calorimetry

Objective: To measure the enthalpy change when a known quantity of this compound dissolves in water.

Methodology:

-

A coffee-cup calorimeter is assembled using two nested polystyrene cups with a lid containing holes for a thermometer and a stirrer.

-

A precise volume of deionized water (e.g., 100.0 mL) is measured and its mass is determined. The water is then transferred to the calorimeter.